1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Description
1-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid (hereafter referred to as the "target compound") is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at the pyridazinone C3 position, an acetyl linker, and a piperidine-3-carboxylic acid moiety. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-27-15-6-2-4-13(10-15)16-7-8-17(23)22(20-16)12-18(24)21-9-3-5-14(11-21)19(25)26/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYJJFOYJJSYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Acetylation and Carboxylation: The final steps involve acetylation of the pyridazinone moiety and carboxylation of the piperidine ring to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of protecting groups to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl groups in the pyridazinone and acetyl moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyridazinone moieties.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyridazinone moiety can inhibit specific enzymes. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with other pyridazinone-based derivatives. Below is a comparative analysis of its functional groups, substituents, and pharmacological relevance relative to analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl (6f) and 4-methylthio-benzyl (7a) moieties. Piperidine-3-carboxylic acid in the target compound offers hydrogen-bonding sites distinct from the acetohydrazide (S3) or propanamide (6f) linkers, suggesting divergent enzyme-targeting profiles .
Spectral Data :
- IR spectra of analogs (e.g., 6f: 1681 cm⁻¹ for C=O) align with the target compound’s expected carbonyl stretching frequencies (~1650–1700 cm⁻¹), confirming structural consistency .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for analogs like S3 and 6f, involving alkylation of pyridazinone precursors with bromoacetate derivatives, followed by hydrazide or amide coupling .
Research Findings and Limitations
- Pharmacological Gaps : While analogs like S3 and 7a exhibit documented bioactivity, direct data on the target compound’s efficacy (e.g., IC₅₀ values, kinase inhibition) remain unreported in accessible literature .
- Structural Optimization : Replacement of the 3-methoxyphenyl group with bulkier substituents (e.g., 4-benzylpiperidine in S3) improves analgesic activity but may reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
